molecular formula C17H22N4 B1518173 [2-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine CAS No. 1156865-18-7

[2-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine

Cat. No.: B1518173
CAS No.: 1156865-18-7
M. Wt: 282.4 g/mol
InChI Key: IAXVLZKBCMQYAS-UHFFFAOYSA-N
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Description

The compound “[2-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine” is a complex organic molecule that contains a piperazine ring and a pyridine ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . It’s often used in the synthesis of pharmaceuticals and other organic compounds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

  • G Protein-Biased Dopaminergics Development : A study by (Möller et al., 2017) explored 1,4-disubstituted aromatic piperazines as motifs in aminergic G protein-coupled receptors. They found that connecting a lipophilic moiety to the arylpiperazine core with an appropriate linker increases binding affinity and fine-tunes functional properties, leading to high-affinity dopamine receptor partial agonists with potential as novel therapeutics.

  • Antimicrobial Applications : Patel, Agravat, and Shaikh (2011) investigated new pyridine derivatives' antimicrobial activity, including compounds structurally similar to "[2-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine". Their study, (Patel, Agravat, & Shaikh, 2011), revealed variable and modest activity against bacterial and fungal strains.

  • Catalytic Applications in Chemistry : Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, undergoing C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. This research, (Roffe et al., 2016), shows potential in catalytic applications where the palladacycle remains in the Pd(II) state.

  • Serotonin Receptor Research : Sniecikowska et al. (2019) focused on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. Their study, (Sniecikowska et al., 2019), identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives with high receptor affinity and potential as antidepressant drug candidates.

  • Theoretical Studies on Neuroleptic Drugs : A theoretical conformational analysis by van de Waterbeemd and Testa (1983) on model derivatives of neuroleptic substituted benzamide drugs, including structures similar to "this compound", provides insights into the pharmacologically active conformers and possible modes of interaction with dopamine receptors. This study is detailed in (van de Waterbeemd & Testa, 1983).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain a piperazine ring work by interacting with neurotransmitter receptors in the nervous system .

Properties

IUPAC Name

[2-(4-benzylpiperazin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c18-13-16-7-4-8-19-17(16)21-11-9-20(10-12-21)14-15-5-2-1-3-6-15/h1-8H,9-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXVLZKBCMQYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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